molecular formula C7H5FN2O B1391824 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190314-85-2

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1391824
CAS No.: 1190314-85-2
M. Wt: 152.13 g/mol
InChI Key: LXKVLRLIJKXICE-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a fluorine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:

    Esterification: Starting with 2,3-dicarboxypyridine, esterification is performed to obtain the corresponding diester.

    Reduction: The diester is then reduced to the corresponding diol.

    Chlorination: The diol undergoes chlorination to form a dichloride intermediate.

    Cyclization: The dichloride is treated with sodium hydride and p-toluenesulfonamide to induce cyclization, forming the pyrrolo-pyridine ring system.

    Fluorination: Finally, the fluorine atom is introduced at the 5-position using a suitable fluorinating agent.

Chemical Reactions Analysis

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position, often using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position enhances its binding affinity and specificity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and development.

Properties

IUPAC Name

5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKVLRLIJKXICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678436
Record name 5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-85-2
Record name 5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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